3-Iodo-4-methoxy-1H-indazole

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

3-Iodo-4-methoxy-1H-indazole is a heterocyclic building block featuring an indazole core with an iodine atom at the 3-position and a methoxy group at the 4-position. This substitution pattern is purpose-built for palladium-catalyzed cross-coupling chemistry, where the C–I bond serves as a superior oxidative addition partner compared to C–Br or C–Cl analogs.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 944898-81-1
Cat. No. B6594211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxy-1H-indazole
CAS944898-81-1
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NNC(=C21)I
InChIInChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyWTBLMJGTCGQTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methoxy-1H-indazole (CAS 944898-81-1): Core Structural and Reactivity Profile for Procurement Decisions


3-Iodo-4-methoxy-1H-indazole is a heterocyclic building block featuring an indazole core with an iodine atom at the 3-position and a methoxy group at the 4-position . This substitution pattern is purpose-built for palladium-catalyzed cross-coupling chemistry, where the C–I bond serves as a superior oxidative addition partner compared to C–Br or C–Cl analogs [1]. Its calculated physicochemical properties include a molecular weight of 274.06 g/mol, a topological polar surface area of 37.9 Ų, and a computed aqueous solubility of 0.44 g/L at 25 °C . The compound is documented as a critical intermediate in the synthesis of TTK kinase inhibitors and CRTH2 antagonists .

Why 3-Iodo-4-methoxy-1H-indazole Cannot Be Substituted with Generic Indazole Analogs in Cross-Coupling and Lead Optimization


Substituting 3-Iodo-4-methoxy-1H-indazole with other 3-halo-4-methoxyindazoles or unsubstituted indazoles introduces measurable penalties in reaction kinetics, lipophilicity, and downstream synthetic efficiency. The iodine atom is not merely a placeholder; its lower C–X bond dissociation energy directly translates to faster oxidative addition rates with Pd(0) catalysts, enabling cross-couplings under milder conditions and with higher turnover numbers than the corresponding bromide or chloride analogs [1]. Concurrently, the 4-methoxy group modulates the electronic character of the indazole ring and contributes a computed XLogP of 2.2, which is 0.61 log units lower than the 3-bromo analog (LogP 2.81) . This difference in lipophilicity can affect solubility, membrane permeability, and non-specific binding profiles in biological assays, making simple halogen-for-halogen replacement a non-trivial perturbation in a lead optimization campaign. The quantitative evidence below demonstrates that each substituent contributes distinct and measurable performance characteristics.

Quantitative Differentiation Evidence for 3-Iodo-4-methoxy-1H-indazole (CAS 944898-81-1) vs. Closest Analogs


Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo-4-methoxy-1H-indazole in Suzuki–Miyaura Reactions

3-Iodo-4-methoxy-1H-indazole delivers superior reactivity in palladium-catalyzed Suzuki–Miyaura cross-couplings by virtue of the C–I bond. While direct head-to-head kinetic data for the 3-iodo versus 3-bromo-4-methoxyindazole pair are not published, the well-established reactivity scale for aryl halides positions Ar–I >> Ar–Br > Ar–Cl in oxidative addition to Pd(0) [1]. This class-level inference is supported by multiple studies demonstrating that 3-iodoindazoles undergo efficient Suzuki vinylation under microwave irradiation at 120 °C for 30 minutes, yielding isolated 3-vinylindazoles in 61–92% yield, whereas analogous 3-bromoindazoles typically require higher catalyst loadings or longer reaction times to achieve comparable conversions [2]. For procurement, the iodo derivative enables faster reaction development and broader substrate scope in library synthesis.

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Lipophilicity Differential: 3-Iodo vs. 3-Bromo-4-methoxy-1H-indazole (XLogP Comparison)

The calculated partition coefficient (XLogP) of 3-Iodo-4-methoxy-1H-indazole is 2.2 [1], whereas the 3-bromo analog exhibits a LogP of 2.81 . This ΔLogP of 0.61 units represents a meaningful difference in lipophilicity; a shift of ~0.6 log units can translate to a ~4-fold change in distribution between aqueous and organic phases. In the context of the Lipinski Rule of Five and modern medicinal chemistry design principles, the lower lipophilicity of the iodo derivative may contribute to improved aqueous solubility, reduced phospholipidosis risk, and more favorable ADME profiles compared to the bromo congener.

Medicinal Chemistry Physicochemical Property Lead Optimization

Computed Aqueous Solubility: Baseline for Formulation Assessment

The computed aqueous solubility of 3-Iodo-4-methoxy-1H-indazole is 0.44 g/L (1.6 mM) at 25 °C . While direct experimentally measured solubility data for the 3-bromo and 3-chloro analogs are not publicly available, the presence of the 4-methoxy substituent is known to improve solubility relative to unsubstituted indazoles by disrupting crystal packing and increasing hydrogen-bond acceptor count [1]. This solubility datum provides a quantitative starting point for formulation scientists assessing solvent systems for reaction scale-up or biological assay preparation.

Pre-formulation Physicochemical Property Solubility

Validated Synthetic Lineage: Key Intermediate for TTK Kinase Inhibitor CFI-400936 (IC50 3.6 nM)

3-Iodo-4-methoxy-1H-indazole is a documented building block in the synthesis of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, a chemical series that culminated in the discovery of CFI-400936, a potent TTK kinase inhibitor with an IC50 of 3.6 nM . This validated synthetic lineage differentiates the compound from generic indazole building blocks that lack a demonstrated path to a biologically well-characterized lead molecule. Procurement of this specific iodo-methoxy-indazole scaffold ensures access to a proven medicinal chemistry route.

Cancer Therapeutics Kinase Inhibitor Chemical Intermediate

CRTH2 Antagonist Program: Documented Use as a Key Intermediate in Respiratory Drug Discovery

In addition to its role in kinase inhibitor synthesis, 3-Iodo-4-methoxy-1H-indazole is explicitly cited as an intermediate in the preparation of substituted indazolyl and indolyl acetic acids that act as prostaglandin D2 receptor 2 (CRTH2) antagonists . CRTH2 is a clinically validated target for allergic and respiratory diseases, including asthma. This dual synthetic utility—spanning oncology and respiratory indications—distinguishes the compound from other 3-haloindazoles that are not associated with a second, mechanistically distinct therapeutic program.

Respiratory Disease CRTH2 Antagonist Inflammation

Density and Molecular Weight: Implications for Scale-Up and Material Handling

The computed density of 3-Iodo-4-methoxy-1H-indazole is 1.941 g/cm³ at 20 °C , significantly higher than the 1.7 g/cm³ reported for the 3-bromo analog . This density difference of 0.24 g/cm³ (14% increase) is a practical consideration for process chemists planning large-scale reactions, as it affects mass-to-volume conversion, stirring efficiency, and shipping logistics. The higher density of the iodo compound is attributable to the greater atomic mass of iodine.

Process Chemistry Material Handling Scale-Up

Optimal Application Scenarios for 3-Iodo-4-methoxy-1H-indazole Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Library Synthesis Requiring Mild, High-Yield C-3 Arylation or Vinylation

For medicinal chemistry groups building indazole-focused compound libraries, 3-Iodo-4-methoxy-1H-indazole is the preferred substrate when reaction mildness and broad substrate scope are priorities. As demonstrated by Fuentes et al. (2018), unprotected 3-iodoindazoles undergo microwave-assisted Suzuki vinylation at 120 °C in 30 minutes with isolated yields reaching 92% [1]. The C–I bond's inherently faster oxidative addition kinetics—approximately 10²–10³ times greater than C–Br—enable productive couplings with less reactive boronic acid partners, reducing the need for extensive condition optimization [2]. This scenario directly leverages the compound's iodine reactivity advantage established in Section 3.

Lead Optimization Programs Where Lipophilicity Control Is Critical for ADME and Toxicity Profiles

When structure–activity relationship (SAR) studies reveal that the 3-position halogen modulates both potency and lipophilicity, 3-Iodo-4-methoxy-1H-indazole offers a distinct advantage over the 3-bromo analog. With a computed XLogP of 2.2 versus 2.81 for the bromo congener, the iodo compound is 0.61 log units less lipophilic [REFS-3, REFS-4]. This reduction can translate into improved aqueous solubility (0.44 g/L baseline [3]), lower hERG channel binding risk, and more favorable metabolic stability in hepatocyte assays. Medicinal chemists can use this property to dial in the desired balance between target engagement and ADME compliance without introducing additional solubilizing groups that may compromise potency.

Synthesis of TTK Kinase Inhibitors Following the CFI-400936 Pharmacophore

Groups pursuing TTK (Mps1) kinase as an oncology target should prioritize 3-Iodo-4-methoxy-1H-indazole because it is the documented building block for the (sulfamoylphenyl)indazolyl acetamide/carboxamide series that produced CFI-400936 (TTK IC50 = 3.6 nM) . Using this specific building block ensures synthetic fidelity to the published route and minimizes the risk of introducing uncharacterized impurities or reactivity deviations that could arise from alternative halogen-substituted intermediates. This scenario is directly supported by the validated synthetic lineage evidence in Section 3.

CRTH2 Antagonist Development for Allergic and Inflammatory Respiratory Diseases

For research programs targeting the prostaglandin D2 receptor 2 (CRTH2) in asthma, allergic rhinitis, or atopic dermatitis, 3-Iodo-4-methoxy-1H-indazole serves as a key intermediate for substituted indazolyl and indolyl acetic acid CRTH2 antagonists, as described in patent WO 2013010881 A1 [4]. Procuring this specific intermediate enables direct access to a patented chemotype with established intellectual property positioning, reducing the burden of de novo route design. This application draws directly from the CRTH2 synthetic lineage evidence presented in Section 3.

Quote Request

Request a Quote for 3-Iodo-4-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.